(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)4-7(9)10-3/h6H,4-5H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMMCWMMNLSHFT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dioxolane Ring Formation via Solvent-Free Acetalization
The core dioxolane structure is typically constructed through the acid-catalyzed reaction of a vicinal diol with acetone. A solvent-free protocol, adapted from patent CN102558132A, involves reacting glycerol derivatives with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (pTSA) as a catalyst. This method eliminates solvent waste and simplifies product isolation.
Reaction Conditions:
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Catalyst: pTSA (1–2 mol%)
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Temperature: 68–72°C (reflux)
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Time: 2–6 hours
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Yield: >99% for intermediate (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
The absence of solvent ensures rapid heat transfer and minimizes side reactions, while the use of pTSA enhances reaction efficiency compared to traditional mineral acids like H₂SO₄.
Enantioselective Esterification Strategies
Introducing the methyl acetate group with (R)-configuration necessitates chiral induction. Two primary approaches are employed:
Chiral Auxiliary-Mediated Esterification
The intermediate alcohol undergoes esterification with methyl acetyl chloride in the presence of a chiral base (e.g., (R)-BINOL-phosphine complexes). This method achieves enantiomeric excess (ee) of 92–95% but requires stoichiometric amounts of the chiral agent.
Optimized Parameters:
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Base: (R)-BINOL-derived phosphine (10 mol%)
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Solvent: Dichloromethane (DCM)
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Temperature: 0–5°C
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Yield: 78–82%
Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification selectively acylates the (R)-enantiomer. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates high selectivity (ee >98%) under mild conditions:
Reaction Setup:
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Substrate: Racemic 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
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Acyl Donor: Vinyl acetate
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Solvent: tert-Butyl methyl ether (TBME)
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Temperature: 30°C
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Time: 24–48 hours
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Conversion: 45–50% (theoretical maximum for kinetic resolution)
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular flow reactors to enhance mass/heat transfer. Key advantages include:
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Residence Time: 10–15 minutes
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Catalyst: Heterogeneous sulfonic acid resins (e.g., Amberlyst-15)
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Throughput: 50–100 kg/day
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Purity: >99.5% (HPLC)
Table 1: Comparative Analysis of Batch vs. Flow Systems
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6–8 hours | 15 minutes |
| Catalyst Loading | 2 mol% | 0.5 mol% |
| Energy Consumption | High | Low |
| Enantiomeric Excess | 90–92% | 94–96% |
Purification and Characterization
Distillation and Crystallization
Crude product is purified via fractional distillation under reduced pressure (boiling point: 120–125°C at 15 mmHg). Subsequent recrystallization from n-hexane/ethyl acetate (8:2) yields optically pure material.
Purity Metrics:
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HPLC: 99.8% (C18 column, 210 nm)
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Chiral GC: ee ≥98% (Cyclodextrin-based column)
Chemical Reactions Analysis
Reactions: MIDAFOTEL likely undergoes various reactions, including oxidation, reduction, and substitution. detailed studies are needed to confirm these reactions.
Common Reagents and Conditions: Specific reagents and conditions remain undisclosed, but they would likely involve phosphonate chemistry.
Major Products: The major products formed during MIDAFOTEL synthesis would depend on the specific reactions employed.
Scientific Research Applications
Biology: It may be used in neurobiology studies to explore NMDA receptor function.
Industry: Industrial applications are limited due to its withdrawal from clinical trials.
Mechanism of Action
Targets: MIDAFOTEL primarily targets the NMDA receptor, which plays a crucial role in synaptic plasticity and excitotoxicity.
Pathways: By blocking NMDA receptors, it modulates calcium influx, preventing excitotoxic neuronal damage.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (S)-Methyl 2-(2,2-dimethyl-1,3-dioxolane-4-yl)acetate :
Alkyl Ester Variants
- Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone, CAS 6413-10-1) :
- Structure : Ethyl ester with a ketal-protected acetoacetate group.
- Molecular Formula : C₈H₁₄O₄; MW : 174.20.
- Applications : Widely used in flavor and fragrance industries due to its fruity odor .
- Key Difference : Ethyl ester substitution reduces polarity compared to the methyl ester, influencing volatility and solubility .
Functionalized Derivatives
Methyl (S)-2-azido-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)acetate :
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate (CAS 66470-69-7): Structure: Contains a cyanoacrylate group, enhancing reactivity for polymerization. Molecular Formula: C₁₀H₁₃NO₄; MW: 211.21. Applications: Potential use in adhesives or dental materials due to cyanoacrylate’s rapid curing properties .
Pharmaceutical Intermediates
Atorvastatin methyl ester (CAS 1353049-81-6) :
- Structure : Complex dioxane-containing ester with fluorophenyl and pyrrole groups.
- Applications : Key intermediate in statin synthesis, highlighting the role of dioxolane/dioxane rings in drug design .
- Key Difference : Incorporates a larger, multi-ring system compared to the simpler dioxolane structure of the target compound .
- Applications: Byproduct in antihistamine synthesis, emphasizing the need for stereochemical control during manufacturing .
Structural and Functional Data Table
Key Research Findings
- Stereochemical Impact : The R-configuration in the target compound enhances its efficacy as a chiral building block in drug synthesis, as seen in analogs like Atorvastatin intermediates .
- Functional Group Diversity: Derivatives with azide (click chemistry) or cyanoacrylate (adhesives) groups expand utility beyond pharmaceuticals .
- Industrial Relevance: Ethyl ester variants (e.g., Fructone) demonstrate how minor structural changes (alkyl chain length) tailor compounds for non-pharmaceutical markets .
Biological Activity
(R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique dioxolane structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C11H18O7
- Molecular Weight : 262.2564 g/mol
- IUPAC Name : Methyl (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate
- CAS Number : 166249-17-8
The biological activity of this compound can be attributed to its ability to act as an electrophile in various chemical reactions. It participates in:
- Ester Hydrolysis : The compound can undergo hydrolysis in the presence of water and catalytic agents, leading to the formation of dioxolane derivatives and acetic acid.
- Nucleophilic Substitution Reactions : The acetate group can be replaced by nucleophiles such as amines or alcohols, suggesting potential applications in drug development .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:
- A study evaluated various derivatives for their antiproliferative activity against several cancer cell lines (A549, HCT116, MDA-MB-231) using the SRB colorimetric assay. Some derivatives exhibited significant growth inhibition at low concentrations (IC50 values ranging from 0.004 to 0.15 μM) .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression:
- It was found to inhibit kinases such as TRKA and DYRK1A/1B, which are often overexpressed in cancer cells. This inhibition suggests that derivatives of this compound could serve as leads for developing multi-targeted anticancer therapies .
Table 1: Summary of Biological Activities
| Activity | Cell Line/Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 0.004 | |
| Antiproliferative | HCT116 (Colon Cancer) | 0.06 | |
| Kinase Inhibition | TRKA | <0.02 | |
| Kinase Inhibition | DYRK1A | 0.043 |
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceutical compounds:
Q & A
Q. What are the optimal reaction conditions for synthesizing (R)-Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate, and how do variables like catalyst choice and stoichiometry influence yield?
The synthesis of this compound can be optimized using central composite design and response surface methodology. Key parameters include:
- Molar ratio : A 5:1 acetone-to-monoacetin ratio achieves 69% yield, while increasing to 9:1 improves yield to 100% .
- Catalyst : Heterogeneous catalysts like Purolite PD 206 enhance efficiency by reducing side reactions .
- Temperature and pressure : Lower temperatures (20°C) and moderate pressures (45 bar) favor product formation .
Methodologically, researchers should systematically vary these parameters and use HPLC or LCMS to monitor conversion rates and purity .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Chromatography : HPLC with mobile phases like MeCN/water (0.1% formic acid) provides retention time data (e.g., 1.40 minutes under SMD-TFA05 conditions) .
- Mass spectrometry : LCMS confirms molecular weight (e.g., m/z 775 [M+H]+ for derivatives) .
- Spectral data : Refractive index (1.418) and boiling point (208.3°C) from physical property databases aid in identification .
- Chiral chromatography : Critical for verifying the (R)-configuration, especially when synthesizing enantiomerically pure intermediates .
Advanced Research Questions
Q. How can researchers address challenges in maintaining the (R)-configuration during synthetic steps, particularly in multi-step reactions?
- Chiral auxiliaries : Use (R)-configured starting materials, such as (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, to preserve stereochemistry .
- Protecting groups : Employ 1,3-dioxolane groups to shield reactive sites and prevent racemization during nucleophilic substitutions .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry at each step to detect configuration drift .
Q. What mechanistic insights explain the role of this compound in facilitating amide bond formation in peptide synthesis?
The dioxolane moiety stabilizes transition states in coupling reactions. For example, derivatives like 2-cyano-2-(hydroxyimino)acetate act as activating agents, enhancing reactivity with EDCI/NaHCO₃ in aqueous conditions. This minimizes epimerization and improves yields in peptide elongation . Researchers should evaluate the steric and electronic effects of the dioxolane ring on reaction kinetics using density functional theory (DFT) calculations or isotopic labeling.
Q. How should contradictory data regarding reaction yields under varying mole ratios be analyzed and resolved?
- Experimental replication : Repeat reactions under identical conditions to confirm reproducibility .
- Byproduct analysis : Use LCMS or GC-MS to identify side products (e.g., unreacted monoacetin or acetone adducts) that may explain yield discrepancies .
- Kinetic studies : Probe rate constants at different stoichiometries to determine if the reaction is substrate-limited or catalyst-deactivated at higher ratios .
Q. What strategies are effective for stabilizing this compound against hydrolysis under acidic or basic conditions?
- pH control : Conduct reactions in aprotic solvents (e.g., acetonitrile) with mild bases like cesium carbonate to avoid dioxolane ring opening .
- Low-temperature storage : Store the compound at -20°C in anhydrous environments to prevent moisture-induced degradation .
- Derivatization : Convert the ester to a more stable amide or ketone derivative for long-term storage .
Data-Driven Research Considerations
Q. How can researchers correlate HPLC retention times with structural modifications in derivatives of this compound?
- QSAR modeling : Develop quantitative structure-activity relationship (QSAR) models using retention time data and molecular descriptors (e.g., logP, polar surface area) .
- Comparative analysis : Compare retention times of analogs (e.g., trifluoromethyl or pyridinyl derivatives) to identify trends in hydrophobicity or steric effects .
Q. What computational tools are recommended for predicting the physicochemical properties of novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
